Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
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Overview
Description
Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant biological and chemical importance. It is a derivative of adenosine triphosphate (ATP), a molecule that plays a crucial role in energy transfer within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of adenosine derivatives. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled conditions to ensure the formation of the desired phosphate ester .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as kinases are used to catalyze the transfer of phosphate groups to adenosine derivatives, resulting in the formation of the target compound .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other nucleotides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various phosphorylated nucleotides and their derivatives, which have significant biological functions .
Scientific Research Applications
Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is crucial in studying cellular energy transfer and metabolism.
Medicine: It is used in the development of drugs targeting metabolic pathways and energy production.
Industry: The compound is employed in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The compound exerts its effects by participating in energy transfer processes within cells. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups and the release of energy. The molecular targets include kinases and other enzymes involved in phosphorylation reactions .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A primary energy carrier in cells.
Adenosine diphosphate (ADP): A product of ATP dephosphorylation.
Adenosine monophosphate (AMP): A further dephosphorylated form of ATP.
Uniqueness
Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific structure and the presence of multiple phosphate groups, which make it highly reactive and suitable for various biochemical applications .
Properties
Molecular Formula |
C10H13K2N5O10P2 |
---|---|
Molecular Weight |
503.38 g/mol |
IUPAC Name |
dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
InChI Key |
JSAWWJFMCDGNKL-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
Origin of Product |
United States |
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